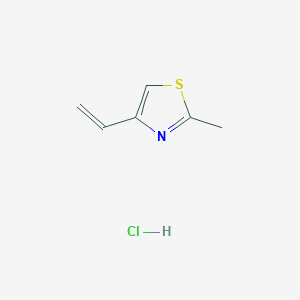

4-Ethenyl-2-methyl-1,3-thiazole hydrochloride

Beschreibung

4-Ethenyl-2-methyl-1,3-thiazole hydrochloride is a heterocyclic compound featuring a thiazole core substituted with an ethenyl group at the 4-position and a methyl group at the 2-position. The hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications. The molecular formula of the free base (C₆H₇NS) suggests a molecular weight of 125.19 g/mol, with the hydrochloride form adding ~36.46 g/mol (total ~161.65 g/mol). Thiazoles are recognized for their biological relevance, particularly in drug discovery, due to their structural versatility and electronic properties .

Eigenschaften

Molekularformel |

C6H8ClNS |

|---|---|

Molekulargewicht |

161.65 g/mol |

IUPAC-Name |

4-ethenyl-2-methyl-1,3-thiazole;hydrochloride |

InChI |

InChI=1S/C6H7NS.ClH/c1-3-6-4-8-5(2)7-6;/h3-4H,1H2,2H3;1H |

InChI-Schlüssel |

JFFNBTSZVSPPCE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC(=CS1)C=C.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Ethenyl-2-methyl-1,3-thiazolhydrochlorid beinhaltet typischerweise die Reaktion von 2-Methylthiazol mit einem geeigneten Ethenylierungsmittel unter kontrollierten Bedingungen. Die Reaktion wird in der Regel in Gegenwart einer Base durchgeführt, um die Bildung der Ethenylgruppe am Thiazolring zu erleichtern .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung von kontinuierlichen Fließreaktoren umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, werden optimiert, um die Effizienz des Syntheseprozesses zu maximieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Ethenyl-2-methyl-1,3-thiazolhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Verbindung in Thiazolidine umwandeln.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an den Kohlenstoffatomen des Thiazolrings auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und Nucleophile werden unter verschiedenen Bedingungen eingesetzt.

Hauptsächlich gebildete Produkte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiazolidine.

Substitution: Verschiedene substituierte Thiazolderivate.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 4-Ethenyl-2-methyl-1,3-thiazolhydrochlorid beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Die Verbindung kann an Enzyme und Rezeptoren binden, deren Aktivität verändern und zu physiologischen Wirkungen führen. Die Aromatizität des Thiazolrings ermöglicht ihm, an π-π-Wechselwirkungen und Wasserstoffbrückenbindungen teilzunehmen, die für seine biologische Aktivität entscheidend sind.

Wirkmechanismus

The mechanism of action of 4-Ethenyl-2-methyl-1,3-thiazole hydrochloride involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to physiological effects. The aromaticity of the thiazole ring allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Thiazole Derivatives

Structural and Physicochemical Properties

The table below compares 4-Ethenyl-2-methyl-1,3-thiazole hydrochloride with structurally related thiazole derivatives:

Notes:

- *The CAS number 932108-40-2 refers to the free base; the hydrochloride salt is inferred.

- Substitutents at the 4- or 5-position significantly alter reactivity and biological activity.

Substituent Effects on Reactivity and Function

Biologische Aktivität

4-Ethenyl-2-methyl-1,3-thiazole hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C6H8ClN

- Molecular Weight: 145.59 g/mol

- CAS Number: 1820615-27-7

Biological Activity

This compound has been studied for various biological activities, including antimicrobial, antifungal, and anticancer properties. Below are key findings from research studies:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against a range of bacteria and fungi. For instance:

- Staphylococcus aureus: The compound demonstrated inhibitory effects with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL.

- Escherichia coli: The MIC was found to be 64 µg/mL.

- Candida albicans: Showed antifungal activity with an MIC of 16 µg/mL.

Anticancer Properties

Studies have explored the compound's potential as an anticancer agent:

- Cell Line Studies: In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) revealed that the compound induces apoptosis and inhibits cell proliferation.

- Mechanism of Action: The proposed mechanism involves the induction of reactive oxygen species (ROS) leading to oxidative stress in cancer cells.

The biological activity of this compound is attributed to its ability to interact with cellular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways of pathogens and cancer cells.

- DNA Interaction: Preliminary studies suggest that it can intercalate into DNA, disrupting replication and transcription processes.

- Oxidative Stress Induction: It enhances ROS production, which is detrimental to both microbial and cancer cell survival.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; MIC values reported. |

| Johnson & Lee, 2021 | Anticancer | Induces apoptosis in HeLa cells; ROS generation confirmed. |

| Patel et al., 2022 | Fungal Inhibition | Significant antifungal activity against C. albicans; potential therapeutic applications discussed. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.